molecular formula C15H12ClN7S B2976553 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride CAS No. 2034530-31-7

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride

Cat. No.: B2976553
CAS No.: 2034530-31-7
M. Wt: 357.82
InChI Key: IMSBVMZRFYGDQS-UHFFFAOYSA-N
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Description

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a complex organic compound that features a tetrazole ring, a phenyl group, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Thiazole Ring: The thiazole ring is often synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling with Pyridine: The pyridine ring is introduced through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of any nitro groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of cellular processes and molecular interactions.

Medicine

In medicinal chemistry, 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might also make it suitable for use in sensors or other technological applications.

Mechanism of Action

The mechanism of action of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine
  • 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine sulfate
  • 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine phosphate

Uniqueness

The hydrochloride salt form of the compound enhances its solubility and stability, making it more suitable for certain applications, particularly in medicinal chemistry. Compared to its sulfate and phosphate counterparts, the hydrochloride form may offer better pharmacokinetic properties, such as improved absorption and bioavailability.

Conclusion

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and lead to the development of new technologies and therapies.

Properties

IUPAC Name

N-pyridin-2-yl-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7S.ClH/c1-2-7-16-14(6-1)19-15-18-13(9-23-15)11-4-3-5-12(8-11)22-10-17-20-21-22;/h1-10H,(H,16,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSBVMZRFYGDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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